2,3'-Bipiperidine
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Overview
Description
2,3’-Bipiperidine is a heterocyclic organic compound consisting of two piperidine rings connected by a single bond. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The unique structure of 2,3’-Bipiperidine makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Bipiperidine typically involves the coupling of two piperidine units. One common method is the Ullmann coupling reaction, which uses copper as a catalyst. The reaction conditions often include high temperatures and the presence of a base to facilitate the coupling process .
Industrial Production Methods: In industrial settings, the production of 2,3’-Bipiperidine may involve more efficient catalytic systems to increase yield and reduce costs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are often employed due to their high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,3’-Bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert 2,3’-Bipiperidine into its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of 2,3’-Bipiperidine.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2,3’-Bipiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: 2,3’-Bipiperidine is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,3’-Bipiperidine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
2,2’-Bipiperidine: Similar structure but different connectivity of the piperidine rings.
3,3’-Bipiperidine: Another isomer with different properties.
2,2’-Bipyridine: A related compound with pyridine rings instead of piperidine rings.
Uniqueness: 2,3’-Bipiperidine is unique due to its specific ring connectivity, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other isomers may not be suitable .
Properties
IUPAC Name |
2-piperidin-3-ylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h9-12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBRTPAHHNJKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323941 |
Source
|
Record name | 2,3'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2467-09-6 |
Source
|
Record name | 2,3'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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